BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a highly selective, fast-acting calcium chelator utilized extensively in biochemical assays, electrophysiology, and cellular imaging. Unlike traditional aliphatic chelators, BAPTA incorporates aromatic rings that lower the pKa of its coordinating nitrogen atoms. This structural modification yields a chelator that maintains stable calcium-binding affinity across physiological pH ranges and exhibits diffusion-limited binding kinetics. For procurement and assay design, BAPTA is the standard when researchers or formulators require precise, rapid buffering of calcium transients without perturbing magnesium concentrations or suffering from pH-induced titration errors [1].
Attempting to substitute BAPTA with common chelators like EGTA or EDTA introduces critical kinetic and selectivity failures in advanced applications. EGTA requires the dissociation of two protons before binding calcium, making its affinity highly sensitive to minor pH fluctuations—a fatal flaw in dynamic cellular environments where pH can shift. Furthermore, EGTA's slow on-rate makes it incapable of capturing rapid, localized calcium spikes (nanodomains), resulting in signal blurring. Conversely, while EDTA binds calcium rapidly, it lacks discrimination between calcium and magnesium, leading to the unintended stripping of essential magnesium from enzymatic buffers. BAPTA is specifically procured to bypass these limitations by providing pH-stable, magnesium-sparing, and ultra-fast calcium chelation[1].
BAPTA is engineered for rapid calcium capture, achieving a diffusion-limited on-rate (k_on) of approximately 4 × 10^8 M^-1 s^-1. In direct comparison, the generic substitute EGTA exhibits a significantly slower on-rate of 1.5 × 10^6 M^-1 s^-1 at physiological pH. This >100-fold kinetic advantage allows BAPTA to effectively buffer calcium within 30 nm of an ion channel pore, whereas EGTA only becomes effective at distances greater than 100 nm [1].
| Evidence Dimension | Calcium binding on-rate (k_on) |
| Target Compound Data | BAPTA: ~4 × 10^8 M^-1 s^-1 |
| Comparator Or Baseline | EGTA: ~1.5 × 10^6 M^-1 s^-1 |
| Quantified Difference | >100-fold faster binding kinetics for BAPTA |
| Conditions | Physiological pH (7.0-7.2), room temperature |
Crucial for electrophysiology and live-cell imaging where capturing rapid, localized calcium transients is required without signal delay.
The aromatic amines in BAPTA lower its protonation pKa, ensuring that its calcium dissociation constant (Kd ≈ 160 nM) remains virtually unchanged between pH 6.0 and 7.5. In contrast, EGTA is >98.5% diprotonated at neutral pH; consequently, a mere 0.1 unit shift in pH around 7.2 causes a 50–80% error in EGTA's apparent Kd [1]. This severe pH dependence makes EGTA unreliable in assays where cellular or reaction pH fluctuates.
| Evidence Dimension | Kd variance in response to pH shifts (pH 6.0 to 7.5) |
| Target Compound Data | BAPTA: Stable Kd ~160 nM, negligible variance |
| Comparator Or Baseline | EGTA: 50-80% error in apparent Kd per 0.1 pH unit shift near 7.2 |
| Quantified Difference | Near-zero pH sensitivity for BAPTA vs. extreme sensitivity for EGTA |
| Conditions | Aqueous buffer, pH 6.0 - 7.5 |
Ensures reproducible calcium buffering in complex biochemical reactions or live-cell assays where pH cannot be perfectly clamped.
BAPTA demonstrates an exceptional preference for calcium over magnesium, with a Ca2+ Kd of ~160 nM and a Mg2+ Kd in the millimolar range (~17 mM). This represents a selectivity ratio of greater than 10^5. By comparison, EDTA binds Mg2+ with high affinity (log K ≈ 8.79, Kd ≈ 1.6 nM), making it an indiscriminate divalent cation chelator [1]. BAPTA's high selectivity prevents the unintended depletion of Mg2+, which is a critical cofactor for ATPases and polymerases.
| Evidence Dimension | Calcium vs. Magnesium binding affinity (Kd) |
| Target Compound Data | BAPTA: Ca2+ Kd ~160 nM; Mg2+ Kd ~17 mM |
| Comparator Or Baseline | EDTA: Binds both Ca2+ and Mg2+ with high affinity (Mg2+ Kd ~1.6 nM) |
| Quantified Difference | >10^5 selectivity ratio for Ca2+/Mg2+ with BAPTA |
| Conditions | Standard physiological buffer, 1 mM Mg2+ background |
Allows precise control of free calcium levels without stripping magnesium, preserving the function of Mg-dependent enzymes in the assay.
BAPTA's extremely fast on-rate makes it the mandatory chelator for internal pipette solutions when studying rapid calcium-dependent ion channels or neurotransmitter release. Its ability to buffer nanodomain calcium spikes (<30 nm from the pore) prevents unwanted calcium-induced feedback mechanisms that EGTA cannot suppress [1].
Because BAPTA's Kd is insensitive to pH changes in the physiological range, it is the preferred standard for creating zero-calcium calibration solutions and buffering intracellular calcium during fluorescence microscopy. It eliminates the titration errors associated with EGTA when cellular pH fluctuates [2].
In biochemical assays requiring precise calcium control without disrupting magnesium-dependent enzymes (e.g., ATPases, kinases, polymerases), BAPTA is procured over EDTA. Its >10^5 selectivity ratio ensures that background magnesium levels remain stable while calcium is strictly sequestered [3].
Irritant